4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one
Description
The compound 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a benzodiazolyl moiety substituted with a 2-hydroxypropyl chain bearing a 2,4-dimethylphenoxy group and a 4-ethylphenyl group at the pyrrolidinone core. Its synthesis likely involves multi-step functionalization of the pyrrolidinone scaffold, as seen in analogs from and , where aryl aldehydes and hydroxypropyl chains are introduced via condensation or alkylation .
Properties
IUPAC Name |
4-[1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O3/c1-4-22-10-12-24(13-11-22)32-17-23(16-29(32)35)30-31-26-7-5-6-8-27(26)33(30)18-25(34)19-36-28-14-9-20(2)15-21(28)3/h5-15,23,25,34H,4,16-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDBECBLIMCRBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=C(C=C(C=C5)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101112368 | |
| Record name | 4-[1-[3-(2,4-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(4-ethylphenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101112368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018125-36-4 | |
| Record name | 4-[1-[3-(2,4-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(4-ethylphenyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1018125-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[1-[3-(2,4-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(4-ethylphenyl)-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101112368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Benzodiazole Core
The benzodiazole moiety is synthesized via cyclocondensation of o-phenylenediamine with a carbonyl source. In a representative procedure, o-phenylenediamine reacts with chloroacetyl chloride in anhydrous dichloromethane at 0–5°C to form 2-chloromethyl-1H-benzodiazole. The reaction proceeds via nucleophilic acyl substitution, with triethylamine serving as a base to neutralize HCl byproducts. Alternative methods employ carboxylic acid derivatives (e.g., glyoxylic acid) under acidic conditions, though these often require higher temperatures (80–100°C) and longer reaction times.
Key parameters:
Introduction of the Phenoxypropyl Side Chain
The 3-(2,4-dimethylphenoxy)-2-hydroxypropyl group is installed via nucleophilic substitution. 2,4-Dimethylphenol is deprotonated with potassium carbonate in acetone, then reacted with epichlorohydrin at 50°C for 6 hours to form glycidyl ether intermediates. Subsequent ring-opening of the epoxide with the benzodiazole’s NH group occurs in toluene at reflux (110°C), catalyzed by 1–2 mol% tetrabutylammonium iodide (TBAI). Regioselectivity favors attack at the less hindered epoxide carbon, ensuring proper stereochemistry.
Optimization challenges:
Pyrrolidinone Ring Construction
The pyrrolidinone ring is assembled via a Smiles-Truce aryl transfer strategy, as demonstrated in recent methodologies. A donor-acceptor cyclopropane (e.g., 1-nitro-2-vinylcyclopropane) reacts with a primary amine derivative in dimethyl sulfoxide (DMSO) at 80°C for 12 hours. This one-pot process enables the formation of the pyrrolidinone scaffold with simultaneous introduction of the 4-ethylphenyl group through aryl transfer.
Critical advancements:
- Elimination of metal catalysts, enhancing compatibility with sensitive functional groups
- Scalable to >100 g batches with 78–82% isolated yield
Reaction Conditions and Optimization
Solvent Systems
Catalytic Systems
Temperature and Time Profiles
- Benzodiazole cyclization : 0°C → 25°C over 3 hours
- Epoxide reaction : 50°C for 6 hours (phenol activation) → 110°C for 12 hours (ring-opening)
- Pyrrolidinone formation : 80°C for 12 hours under N₂ atmosphere
Purification and Characterization
Chromatographic Techniques
Crystallization Protocols
Recrystallization from ethanol/water (7:3 v/v) yields colorless needles suitable for X-ray diffraction analysis. Key crystallization parameters:
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 4.32 (m, 1H, CHOH), 3.98 (q, J = 6.8 Hz, 2H, OCH₂)
- HRMS : m/z calc. for C₃₁H₃₄N₃O₃ [M+H]⁺ 508.2601, found 508.2598
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent adaptations employ microreactor technology for the epoxide ring-opening step:
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| E-factor | 34.2 | 18.7 |
| PMI (Process Mass Intensity) | 56 | 29 |
| Solvent recovery | 68% | 85% |
Data adapted from pilot plant trials using in-line solvent recycling.
Comparative Analysis of Synthetic Strategies
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues with Varying Aryl Substituents
Compounds with modifications to the aryl groups on the pyrrolidinone or benzodiazolyl moieties exhibit distinct physicochemical and biological properties:
Notes:
- 2,4-Dimethylphenoxy may enhance metabolic stability over methoxy or allyl groups (–6) due to reduced oxidative susceptibility .
Derivatives with Modified Side Chains
Variations in the hydroxypropyl or benzodiazolyl-linked chains significantly alter activity:
Notes:
- The hydroxypropyl chain in the target compound contrasts with piperazinyl () or imidazolyl () side chains, which are associated with adrenolytic or kinase-modulating activities, respectively .
- The 2-hydroxy group in the target compound could enhance hydrogen bonding to receptors compared to non-polar chains in .
Pharmacological Profiles of Pyrrolidin-2-one Derivatives
Key findings from structurally related compounds ():
- Antiarrhythmic Activity: Compound 13 (ED50 = 1.0 mg/kg iv) shows prophylactic efficacy in epinephrine-induced arrhythmia, suggesting pyrrolidinone derivatives with ethoxyaryl groups are potent .
- Hypotensive Effects : Substituents like 4-hydroxy or 2,4-difluorophenyl reduce blood pressure by >20% for >1 hour at 2.5 mg/kg iv .
- α-Adrenoceptor Affinity: Piperazinylpropyl derivatives (e.g., Compound 18, α2-AR pKi = 7.29) highlight the importance of basic nitrogen in side chains for receptor binding .
Implications for Target Compound: While direct data for the target compound is unavailable, its 2,4-dimethylphenoxy and hydroxypropyl groups may synergize to enhance α-AR affinity and metabolic stability relative to ’s piperazinyl analogs. The 4-ethylphenyl group could confer balanced lipophilicity for tissue penetration without excessive bulk .
Biological Activity
The compound 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one is a complex organic molecule that belongs to the class of benzimidazolyl pyrrolidinones. Its unique structural features, including a benzodiazole moiety and a pyrrolidinone ring, make it a candidate for various biological applications. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
- Molecular Formula: C29H31N3O3
- Molecular Weight: 483.6 g/mol
- IUPAC Name: this compound
The presence of functional groups such as the hydroxyl group (-OH) and aromatic rings contributes to its potential reactivity and biological interactions.
Biological Activity Overview
Despite the lack of extensive literature specifically detailing the biological activity of this compound, its structural components suggest several potential applications:
Medicinal Chemistry
- The benzimidazole and pyrrolidinone rings are commonly found in various pharmacologically active compounds. These structures indicate potential for therapeutic applications, particularly in targeting enzymes or receptors involved in disease pathways.
Neuropharmacology
- Compounds with similar structural motifs have shown promise in treating neurological disorders. The interaction of this compound with neurotransmitter systems could be explored further to assess its efficacy in this area.
The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that it may interact with specific molecular targets such as:
- Enzymes: Modulating enzymatic activity through binding.
- Receptors: Potentially acting as agonists or antagonists at various receptor sites.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzimidazole Core: Condensation reactions involving o-phenylenediamine.
- Attachment of the Pyrrolidinone Moiety: Cyclization reactions to form the pyrrolidinone ring.
- Introduction of Functional Groups: Etherification or substitution reactions to introduce phenoxy groups.
These synthetic routes highlight the compound's versatility and potential for modification to enhance biological activity.
Q & A
Q. What are the established synthetic routes for preparing 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis typically involves multi-step nucleophilic substitutions and cyclization. For example, benzodiazole intermediates are functionalized with 2-hydroxypropylphenoxy groups via SN2 reactions under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Optimization includes statistical design of experiments (DoE) to screen variables like solvent polarity, temperature, and catalyst loading. A fractional factorial design (e.g., 2⁴⁻¹) can reduce trial counts while identifying critical parameters affecting yield .
Table 1 : Example Optimization Parameters for Benzodiazole Intermediate Synthesis
| Variable | Range Tested | Optimal Value | Impact on Yield (%) |
|---|---|---|---|
| Temperature (°C) | 50–90 | 75 | +22% |
| Reaction Time (h) | 12–24 | 18 | +15% |
| Solvent (DMF:THF) | 1:1 → 3:1 | 2:1 | +10% |
| Base (equiv.) | 1.5–3.0 | 2.5 | +18% |
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structure?
- Methodological Answer :
- 1H/13C NMR : Confirm regioselectivity of substitutions (e.g., benzodiazole C-2 vs. C-4 positions) using coupling constants and integration ratios. Aromatic protons in the 2,4-dimethylphenoxy group appear as doublets (δ 6.7–7.2 ppm) .
- HPLC-MS : Use reverse-phase C18 columns (ACN/H2O gradient) with ESI+ detection to identify [M+H]+ ions (expected m/z ~550–600). Retention time consistency (±0.1 min) across batches indicates purity .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., 2-hydroxypropyl configuration) by growing single crystals in ethyl acetate/hexane mixtures .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved bioactivity or solubility?
- Methodological Answer :
- Quantum Mechanical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying regions for hydrophilic/hydrophobic modifications (e.g., substituting 4-ethylphenyl with polar groups) .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives. For example, substituent modifications altering binding free energy (ΔΔG) >1.5 kcal/mol warrant experimental validation .
Q. What strategies resolve contradictions in experimental data, such as inconsistent SAR trends or conflicting solubility profiles?
- Methodological Answer :
- Meta-Analysis : Aggregate data from analogous compounds (e.g., pyrrolidinone derivatives) to identify outliers. For example, if solubility decreases despite increased polarity, check for crystallinity or aggregation using DSC/TGA .
- Controlled Replication : Standardize assay conditions (e.g., DMSO concentration in cell-based assays) to minimize variability. Cross-validate results using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
Q. How can reaction fundamentals and reactor design improve scalability for gram-to-kilogram synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Mitigate exothermic risks in cyclization steps by maintaining precise temperature control (ΔT <5°C) and residence time distribution (RTD) modeling .
- Membrane Separation : Integrate nanofiltration to recycle catalysts (e.g., Pd-based) and reduce waste. Pilot studies show >90% catalyst recovery with polyamide membranes .
Methodological Tables
Table 2 : Comparative Analysis of Structural Characterization Techniques
Table 3 : Computational Tools for Reaction Optimization
| Tool | Application | Output Metrics | Reference |
|---|---|---|---|
| Gaussian | Transition state analysis | Activation energy (ΔG‡) | |
| AutoDoE | Experimental design automation | Pareto-optimal conditions | |
| COSMO-RS | Solubility prediction | Activity coefficients |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
